AA-T3A-C12

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

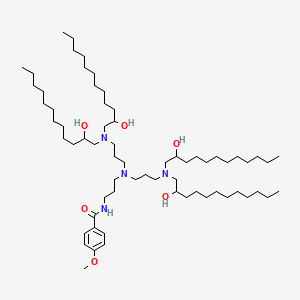

AA-T3A-C12 is an ionizable lipidoid with a polyamine core, linked to the sigma receptor ligand anisamide, and features four 12-carbon tails. This compound has been utilized in creating lipid nanoparticles (LNPs) that encapsulate small interfering RNA (siRNA) for heat shock protein 47 (Hsp47). These LNPs effectively reduce Hsp47 expression in activated NIH3T3 mouse liver fibroblasts and primary mouse hepatic stellate cells, which is crucial in addressing liver fibrosis .

Preparation Methods

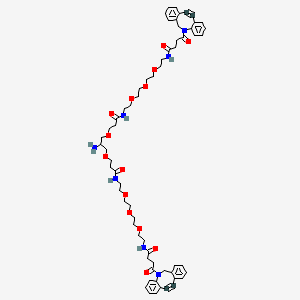

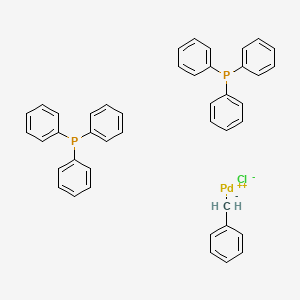

The synthesis of AA-T3A-C12 involves a one-pot, two-step modular synthetic method. This method allows for the creation of a combinatorial library of anisamide ligand-tethered lipidoids (AA-lipidoids). The synthetic route includes the formulation of this compound/siHSP47 LNP via microfluidic mixing. The ethanol lipid solution containing anisamide-tethered lipidoid (this compound), phospholipid (DSPC), PEG-lipid (C14-PEG), and cholesterol is rapidly mixed with an acidic aqueous solution containing siRNA .

Chemical Reactions Analysis

AA-T3A-C12 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

AA-T3A-C12 has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of lipid nanoparticles for targeted delivery of RNA therapeutics.

Biology: It facilitates the delivery of siRNA to specific cells, aiding in gene silencing studies.

Medicine: It has shown potential in treating liver fibrosis by reducing Hsp47 expression, which is crucial for collagen biogenesis and secretion.

Industry: It is used in the development of advanced drug delivery systems, enhancing the efficacy and specificity of RNA-based therapies

Mechanism of Action

AA-T3A-C12 exerts its effects by forming lipid nanoparticles that encapsulate siRNA. These nanoparticles target activated fibroblasts in the liver, where they release the siRNA to silence Hsp47 expression. The reduction in Hsp47 levels leads to decreased collagen biogenesis and secretion, ultimately reducing liver fibrosis. The molecular targets include the sigma receptors on activated fibroblasts, which facilitate the uptake of the nanoparticles .

Comparison with Similar Compounds

AA-T3A-C12 is compared with other similar compounds, such as the FDA-approved MC3 ionizable lipid. While both compounds are used for RNA delivery, this compound mediates greater RNA delivery and transfection of activated fibroblasts compared to its analog without anisamide and MC3. This makes this compound more potent and selective in targeting activated fibroblasts, leading to significantly reduced collagen deposition and liver fibrosis .

Similar compounds include:

MC3 ionizable lipid: FDA-approved for RNA delivery but less effective than this compound in targeting activated fibroblasts.

Other anisamide ligand-tethered lipidoids: These compounds share similar structures but vary in their efficacy and selectivity for RNA delivery

Properties

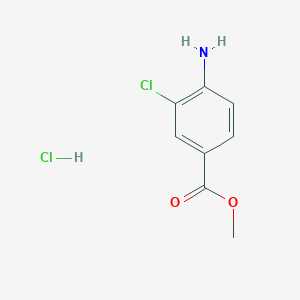

Molecular Formula |

C65H126N4O6 |

|---|---|

Molecular Weight |

1059.7 g/mol |

IUPAC Name |

N-[3-[bis[3-[bis(2-hydroxydodecyl)amino]propyl]amino]propyl]-4-methoxybenzamide |

InChI |

InChI=1S/C65H126N4O6/c1-6-10-14-18-22-26-30-34-41-60(70)55-68(56-61(71)42-35-31-27-23-19-15-11-7-2)53-39-51-67(50-38-49-66-65(74)59-45-47-64(75-5)48-46-59)52-40-54-69(57-62(72)43-36-32-28-24-20-16-12-8-3)58-63(73)44-37-33-29-25-21-17-13-9-4/h45-48,60-63,70-73H,6-44,49-58H2,1-5H3,(H,66,74) |

InChI Key |

ADWWRKPNPJUOGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CN(CCCN(CCCNC(=O)C1=CC=C(C=C1)OC)CCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)

![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)

![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)

![Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B11927804.png)

![diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)

![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)